![molecular formula C17H23N5O3 B5521669 ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)

ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds related to “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” involves multi-step chemical reactions, starting from basic triazine derivatives. For instance, synthesis routes have been developed for similar compounds through condensation reactions, followed by specific substitutions to introduce various functional groups. These processes often require precise conditions, such as controlled temperatures and specific reagents, to ensure the desired product is obtained with high purity (Hermon & Tshuva, 2008).

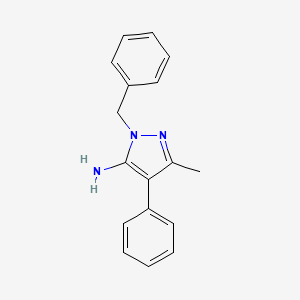

Molecular Structure Analysis The molecular structure of compounds similar to “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” can be complex, with various functional groups contributing to its chemical behavior. X-ray crystallography has been employed to determine the structure of related compounds, revealing intricate details such as bond lengths, angles, and crystal systems, which are crucial for understanding the compound's physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties The chemical reactivity of “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” and related molecules typically involves reactions at the triazine core or the benzoate moiety. These compounds can undergo various chemical transformations, including nucleophilic substitutions and hydrolysis, depending on the substituents' nature and the reaction conditions. The unique structure of the triazine ring makes it a versatile reactant for synthesizing more complex molecules (Al-Said & Al-Sghair, 2013).

Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular geometry and the nature of their functional groups. These properties are critical for determining the compound's suitability for various applications, from pharmaceuticals to materials science. Detailed analysis using techniques like X-ray crystallography provides insights into the compound's physical characteristics (Marjani, 2013).

Chemical Properties Analysis “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential biological activity. The compound's chemical behavior can be tailored by modifying the substituents on the triazine ring or the benzoate group, allowing for the synthesis of derivatives with desired properties for specific applications (Dolzhenko, Chui, & Dolzhenko, 2006).

Applications De Recherche Scientifique

Degradation and Environmental Fate

- Degradation Kinetics in Water Treatment : A study investigated the degradation of atrazine by ozone and OH radicals during ozonation and advanced oxidation processes. This research is crucial for understanding how atrazine and its degradation products can be removed from drinking water, highlighting the effectiveness of these treatments in breaking down atrazine into less harmful compounds (Acero et al., 2000).

- Photolytic and Photocatalytic Decomposition : Another study explored the decomposition of atrazine under light exposure and in the presence of polyoxometalates. This research sheds light on the potential for using light and catalysts to degrade atrazine in water, offering insights into environmentally friendly remediation techniques (Hiskia et al., 2001).

Soil Degradation and Plant Interaction

- Biological and Chemical Degradation in Soils : Research on the microbial degradation of atrazine in different soils revealed the influence of soil type, atrazine concentration, and moisture on the breakdown process. This study is significant for agricultural practices, as it informs the use of atrazine in varying soil conditions to minimize environmental impact (Skipper & Volk, 1972).

- Impact on Chromatin Activity in Corn and Soybean : An investigation into the effects of atrazine on chromatin activity demonstrated its influence on RNA synthesis in soybean seedlings. These findings contribute to our understanding of atrazine's molecular effects on plants, which is essential for assessing its safety and effectiveness as a herbicide (Penner & Early, 1972).

Propriétés

IUPAC Name |

ethyl 4-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-5-18-15-20-16(19-11(3)4)22-17(21-15)25-13-9-7-12(8-10-13)14(23)24-6-2/h7-11H,5-6H2,1-4H3,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQARAFQCXHLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCC)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)

![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)